molecular formula C12H13N3O B12101479 3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B12101479
M. Wt: 215.25 g/mol
InChI Key: NQRPMBCRAJIBKZ-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound with a complex structure that includes both pyrrolo and quinazolinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolo Moiety: This step often involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Quinazolinone Formation: The quinazolinone ring is usually formed through a condensation reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Final Cyclization and Amination: The final step involves the cyclization of the intermediate compounds to form the fused pyrroloquinazolinone structure, followed by amination to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinazolinone derivatives with varying degrees of oxidation.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but with different substitution patterns.

    1H-pyrrolo[2,3-b]quinazolin-9-one: Lacks the amino group, leading to different chemical properties and biological activities.

    5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but without the amino group, affecting its reactivity and applications.

Uniqueness

3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both the amino and methyl groups, which influence its chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-amino-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H13N3O/c1-7-3-2-4-8-10(7)14-11-9(13)5-6-15(11)12(8)16/h2-4,9H,5-6,13H2,1H3

InChI Key

NQRPMBCRAJIBKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N3CCC(C3=N2)N

Origin of Product

United States

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